molecular formula C14H16ClN3 B12920602 5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine CAS No. 823796-01-6

5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine

Cat. No.: B12920602
CAS No.: 823796-01-6
M. Wt: 261.75 g/mol
InChI Key: QADPVGQXTUGHSC-UHFFFAOYSA-N
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Description

5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine with diethylamine and a chlorinating agent. One common method involves the following steps:

    Starting Material Preparation: 2-Phenylpyrimidine is prepared through the condensation of benzaldehyde with guanidine in the presence of a base.

    Chlorination: The 2-phenylpyrimidine is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 5-position.

    Amination: The chlorinated intermediate is reacted with diethylamine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-phenylpyrimidine: Lacks the diethylamine group, making it less versatile in certain reactions.

    N,N-Diethyl-2-phenylpyrimidin-4-amine: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    5-Chloro-N,N-diethyl-2-methylpyrimidin-4-amine: Contains a methyl group instead of a phenyl group, altering its chemical and biological properties.

Uniqueness

5-Chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is unique due to the presence of both the chlorine atom and the diethylamine group

Properties

CAS No.

823796-01-6

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

5-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C14H16ClN3/c1-3-18(4-2)14-12(15)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

QADPVGQXTUGHSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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